molecular formula C14H8BrN3O6 B14079962 ({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone

({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone

Cat. No.: B14079962
M. Wt: 394.13 g/mol
InChI Key: KJQPOIXREMMRFF-PXNMLYILSA-N
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Description

The compound “({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone” is a complex organic molecule characterized by the presence of a bromophenyl group, a dinitrophenyl group, and an amino-oxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone” typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction of a suitable phenyl precursor.

    Formation of the Dinitrophenyl Intermediate: The dinitrophenyl group is introduced through a nitration reaction of a suitable phenyl precursor.

    Coupling Reaction: The bromophenyl and dinitrophenyl intermediates are coupled through an amino-oxy linkage using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

The compound “({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

The compound “({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone” has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone” involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating biochemical pathways, such as oxidative stress or signal transduction pathways.

Conclusion

“this compound” is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H8BrN3O6

Molecular Weight

394.13 g/mol

IUPAC Name

[(Z)-(4-bromophenyl)methylideneamino] 2,4-dinitrobenzoate

InChI

InChI=1S/C14H8BrN3O6/c15-10-3-1-9(2-4-10)8-16-24-14(19)12-6-5-11(17(20)21)7-13(12)18(22)23/h1-8H/b16-8-

InChI Key

KJQPOIXREMMRFF-PXNMLYILSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C=NOC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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